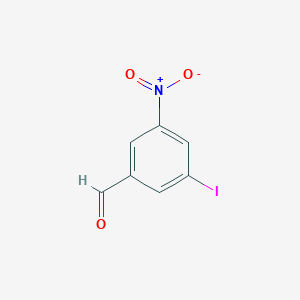

3-Iodo-5-nitrobenzaldehyde

CAS No.: 1261752-40-2

Cat. No.: VC4615280

Molecular Formula: C7H4INO3

Molecular Weight: 277.017

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261752-40-2 |

|---|---|

| Molecular Formula | C7H4INO3 |

| Molecular Weight | 277.017 |

| IUPAC Name | 3-iodo-5-nitrobenzaldehyde |

| Standard InChI | InChI=1S/C7H4INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H |

| Standard InChI Key | NMHQMPOORDLZLS-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1[N+](=O)[O-])I)C=O |

Introduction

3-Iodo-5-nitrobenzaldehyde (CAS 1261752-40-2) is a halogenated aromatic aldehyde with applications in synthetic chemistry and materials science. This compound features a benzene ring substituted with iodo, nitro, and aldehyde groups, positioning it as a versatile intermediate for palladium-catalyzed cross-coupling reactions and heterocyclic synthesis. Below is a detailed analysis of its properties, synthesis, and research applications.

Synthetic and Functional Applications

Role in Palladium-Catalyzed Reactions

3-Iodo-5-nitrobenzaldehyde serves as a precursor in palladium-mediated intramolecular couplings. For example, it participates in reactions forming heterocyclic systems, such as dibenzo[b,e]azepin-11-ones, through acylation of aryl iodides with aldehydes . This reactivity is attributed to the electron-withdrawing nitro group and the labile iodo substituent, which enhance the electrophilic character of the aromatic ring for nucleophilic attacks.

Use in Heterocyclic Synthesis

The compound is employed in synthesizing tetrahydroisoquinolin-4-ols via palladium-catalyzed intramolecular nucleophilic additions. The nitro group directs regioselectivity in such reactions, while the aldehyde moiety facilitates cyclization .

Physical and Chemical Properties

Stability and Reactivity

-

Thermal Stability: Stable under ambient conditions; decomposition may occur at elevated temperatures.

-

Solubility: Limited data, but expected poor solubility in polar solvents due to the electron-withdrawing nitro group.

-

Reactivity: The iodo group undergoes cross-coupling reactions (e.g., Suzuki, Sonogashira), while the nitro group participates in reduction reactions to amines.

Hazard Profile

Research Findings and Structural Insights

Crystallographic Studies

While no direct crystallographic data exists for 3-iodo-5-nitrobenzaldehyde, related compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde exhibit intermolecular interactions such as:

These interactions suggest potential aggregation patterns in 3-iodo-5-nitrobenzaldehyde, influencing its crystallization behavior.

Synthetic Intermediates in Pharmaceutical Chemistry

The compound is listed among intermediates for synthesizing bioactive molecules, including:

| Parameter | Guideline |

|---|---|

| Storage Temperature | Ambient (15–25°C) |

| Packaging | Airtight container, light-protected |

| Disposal | Follow local regulations for halogenated organic compounds |

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume